molecular formula C7H3ClN2O2 B037501 2-Chloro-1-isocyano-4-nitrobenzene CAS No. 118783-09-8

2-Chloro-1-isocyano-4-nitrobenzene

Cat. No.: B037501
CAS No.: 118783-09-8
M. Wt: 182.56 g/mol
InChI Key: VDXUYONBOVKOHG-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyano-4-nitrobenzene is a substituted benzene derivative featuring three distinct functional groups: a chloro (-Cl) substituent at position 2, an isocyano (-NC) group at position 1, and a nitro (-NO₂) group at position 3. This combination of electron-withdrawing groups (nitro and chloro) and the highly reactive isocyano moiety makes the compound a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, coordination complexes, and pharmaceuticals. The steric and electronic effects of these substituents influence its reactivity, stability, and applications in catalysis and materials science .

Properties

CAS No.

118783-09-8

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

2-chloro-1-isocyano-4-nitrobenzene

InChI

InChI=1S/C7H3ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4H

InChI Key

VDXUYONBOVKOHG-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Synonyms

Benzene, 2-chloro-1-isocyano-4-nitro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern and functional groups. Below is a comparison with structurally related aromatic compounds:

Compound Name Substituents CAS# Key Properties
2-Chloro-1-isocyano-4-nitrobenzene Cl (2), NC (1), NO₂ (4) N/A High reactivity due to electron-deficient aromatic ring; used in metal coordination .
2-Nitrochlorobenzene Cl (2), NO₂ (1) 88-73-3 Less reactive; industrial precursor for dyes and agrochemicals .
2-Chloro-4-isocyano-1-methoxybenzene Cl (2), NC (4), OCH₃ (1) N/A Methoxy group enhances electron density; applied in ligand synthesis .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The nitro group at position 4 in 2-Chloro-1-isocyano-4-nitrobenzene strongly deactivates the aromatic ring, directing electrophilic attacks to specific positions. In contrast, 2-Nitrochlorobenzene (with nitro at position 1) exhibits milder deactivation, favoring substitution at position 4 .
  • Isocyano Reactivity: The isocyano group’s strong σ-donor and π-acceptor properties make 2-Chloro-1-isocyano-4-nitrobenzene a superior ligand for transition metals compared to 2-Chloro-4-isocyano-1-methoxybenzene, where the electron-donating methoxy group reduces metal-binding efficiency .

Crystallographic Characterization

Structural analyses of such compounds often employ programs like SHELX for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids. These tools have been critical in determining bond lengths and angles, confirming the planarity of the nitro group and the linear geometry of the isocyano moiety .

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